Dimethylisopropylsilylimidazole

説明

The exact mass of the compound Dimethylisopropylsilylimidazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dimethylisopropylsilylimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethylisopropylsilylimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

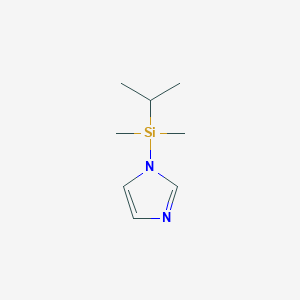

Structure

3D Structure

特性

IUPAC Name |

imidazol-1-yl-dimethyl-propan-2-ylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2Si/c1-8(2)11(3,4)10-6-5-9-7-10/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCUUDCWEKWOMFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C)(C)N1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81452-04-2 | |

| Record name | 1-(Dimethylisopropylsilyl)imidazole [Dimethylisopropylsilylating Agent] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to the Dimethylisopropylsilyl (DMIPS) Protecting Group and the Role of Imidazole

Executive Summary

In the landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and minimizing side reactions.[1] Silyl ethers are a cornerstone of alcohol protection strategies due to their ease of formation, tunable stability, and mild removal conditions.[2] This guide provides a detailed examination of the Dimethylisopropylsilyl (DMIPS) group, a silyl ether of intermediate stability, and elucidates the critical role of imidazole in its application. We will explore the mechanistic underpinnings of DMIPS protection and deprotection, provide field-proven experimental protocols, and position this group within the broader context of orthogonal synthesis strategies, offering researchers and drug development professionals a comprehensive resource for its effective implementation.

The DMIPS Protecting Group: Core Principles

Silyl ethers are chemical compounds with the general structure R¹R²R³Si−O−R⁴, where a silicon atom is covalently bonded to an alkoxy group.[3] The choice of the three R groups on the silicon atom dictates the steric hindrance and electronic properties of the silyl ether, thereby controlling its stability and reactivity.

Structure and Steric Profile

The Dimethylisopropylsilyl (DMIPS) group features two methyl groups and one isopropyl group attached to the silicon atom. This substitution pattern places it in a unique position regarding steric bulk—it is more sterically hindered than a Trimethylsilyl (TMS) group but significantly less so than the widely used tert-Butyldimethylsilyl (TBS) or Triisopropylsilyl (TIPS) groups. This intermediate steric profile is a key determinant of its reactivity and stability, allowing for selective protection and deprotection in complex molecular environments.

The Crucial Role of Imidazole: Beyond a Simple Base

The formation of silyl ethers from an alcohol and a silyl chloride is most effectively achieved using the Corey protocol, which employs imidazole in a suitable solvent like N,N-Dimethylformamide (DMF).[3][4] While often perceived as a simple base to neutralize the HCl byproduct, imidazole's role is far more sophisticated. It acts as a potent nucleophilic catalyst, reacting with dimethylisopropylsilyl chloride (DMIPS-Cl) to form a highly reactive silylimidazolium intermediate.[4][5] This intermediate is significantly more electrophilic than the parent silyl chloride, dramatically accelerating the rate of alcohol silylation.

Comparative Stability Analysis

The utility of a protecting group is defined by its stability under various reaction conditions and its selective lability. The DMIPS group offers a distinct stability profile that is crucial for orthogonal protection strategies.[6][7] Its stability towards acidic hydrolysis is greater than that of TMS but less than that of more sterically demanding groups like TBS and TIPS.

| Silyl Group | Relative Stability Towards Acidic Hydrolysis |

| Trimethylsilyl (TMS) | Least Stable |

| Dimethylisopropylsilyl (DMIPS) | ↓ |

| Triethylsilyl (TES) | Intermediate Stability |

| tert-Butyldimethylsilyl (TBS) | |

| tert-Butyldiphenylsilyl (TBDPS) | |

| Triisopropylsilyl (TIPS) | ↓ |

| Di-tert-butylmethylsilyl (DTBMS) | Most Stable |

| Table 1: Relative stability of common silyl ethers to acidic hydrolysis. The DMIPS group occupies a key intermediate position. Data sourced from Gelest Technical Library.[8] |

This calibrated stability ensures that a DMIPS ether can survive conditions used to cleave less stable groups (e.g., TMS) while being selectively removed in the presence of more robust silyl ethers like TBS or TIPS.

Mechanism of Action

Understanding the reaction pathways for the installation and removal of the DMIPS group is essential for optimizing reaction conditions and troubleshooting synthetic challenges.

Silylation: The Protection Pathway

The protection of an alcohol with DMIPS-Cl proceeds via a two-step mechanism catalyzed by imidazole.

-

Activation: Imidazole acts as a nucleophile, attacking the electrophilic silicon center of DMIPS-Cl. This displaces the chloride ion and forms the highly reactive N-dimethylisopropylsilylimidazolium ion.[5]

-

Nucleophilic Attack: The alcohol's oxygen atom then attacks the activated silicon center of the imidazolium ion. Imidazole is an excellent leaving group, facilitating this step. A second molecule of imidazole (or another base) deprotonates the resulting oxonium ion to yield the neutral DMIPS-protected alcohol and imidazolium hydrochloride.

Desilylation: The Deprotection Pathway

The cleavage of silyl ethers is most commonly achieved with a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF).[8] The exceptional strength of the Silicon-Fluoride (Si-F) bond (bond energy ~586 kJ/mol) is the thermodynamic driving force for this reaction.

-

Fluoride Attack: The fluoride ion attacks the silicon atom, which can expand its octet to form a hypervalent, pentacoordinate silicate intermediate.

-

Cleavage: This unstable intermediate rapidly collapses, breaking the Si-O bond and liberating the alcohol as an alkoxide. A subsequent aqueous or alcoholic workup protonates the alkoxide to regenerate the free alcohol.

Field-Proven Experimental Protocols

The following protocols are self-validating systems designed for reproducibility and high yield.

General Considerations

-

Reagents: Use high-purity, anhydrous solvents and reagents. Silyl chlorides are sensitive to moisture.

-

Atmosphere: All reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of the silylating agent.

-

Monitoring: Reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol.

Protocol 1: Protection of a Primary Alcohol with DMIPS-Cl/Imidazole

This procedure is adapted from the standard Corey protocol for silylation.[3][4]

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF, ~0.5 M).

-

Addition of Base: Add imidazole (2.5 eq) to the solution and stir until fully dissolved.

-

Addition of Silylating Agent: Add dimethylisopropylsilyl chloride (DMIPS-Cl, 1.2 eq) dropwise via syringe at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

-

Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution.[3]

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Deprotection using Tetrabutylammonium Fluoride (TBAF)

This is a standard and highly effective method for cleaving most silyl ethers.[8]

-

Setup: Dissolve the DMIPS-protected alcohol (1.0 eq) in anhydrous Tetrahydrofuran (THF, ~0.2 M) in a flask.

-

Reagent Addition: Add a 1.0 M solution of TBAF in THF (1.5 eq) dropwise at room temperature.

-

Reaction: Stir the reaction for 1-4 hours, monitoring by TLC for the disappearance of the starting material and the appearance of the product alcohol.

-

Workup: Quench the reaction by adding water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude alcohol can be purified by flash column chromatography.

Workflow Visualization

Orthogonal Strategy and Synthetic Applications

Orthogonality in protecting group strategy refers to the ability to selectively remove one protecting group in the presence of others using specific reagents that do not affect the others.[6][7] The intermediate stability of the DMIPS group makes it an excellent component for such strategies.

-

Scenario 1: A molecule contains both a TMS ether and a DMIPS ether. The TMS group can be selectively cleaved under very mild acidic conditions or with K₂CO₃ in methanol, leaving the DMIPS ether intact.[8]

-

Scenario 2: A molecule bears both a DMIPS ether and a more robust TBS ether. The DMIPS group can be selectively removed using carefully controlled acidic conditions (e.g., dilute HCl in THF) or specific fluoride reagents that react faster with less hindered silyl ethers, preserving the TBS group.[3][8]

This tunability allows chemists to sequentially unmask different hydroxyl groups within a complex molecule, enabling site-specific modifications that are crucial in the synthesis of natural products and pharmaceuticals.

Spectroscopic Characterization

Confirming the success of protection and deprotection steps is critical. NMR and IR spectroscopy are primary tools for this validation.

| Technique | Confirmation of Protection (Alcohol → DMIPS Ether) | Confirmation of Deprotection (DMIPS Ether → Alcohol) |

| ¹H NMR | Disappearance of the broad O-H proton signal. Appearance of characteristic DMIPS signals: a septet (~1.0 ppm) for the isopropyl CH, a doublet (~0.9 ppm) for the isopropyl CH₃, and a singlet (~0.1 ppm) for the Si-(CH₃)₂. Protons on the carbon adjacent to the oxygen (Cα-H) typically shift downfield.[9] | Reappearance of the broad O-H proton signal. Disappearance of the characteristic DMIPS signals. Protons on the Cα-H shift upfield back to their original position.[9] |

| ¹³C NMR | Appearance of new signals in the aliphatic region corresponding to the DMIPS carbons. | Disappearance of the DMIPS carbon signals. |

| IR Spec. | Disappearance of the strong, broad O-H stretching band (typically 3200-3600 cm⁻¹).[9] | Reappearance of the strong, broad O-H stretching band.[9] |

| Table 2: Key spectroscopic changes for monitoring DMIPS protection and deprotection reactions. |

Conclusion

The dimethylisopropylsilylimidazole system provides a robust and versatile method for the protection of alcohols. The DMIPS group's intermediate steric bulk and predictable stability grant it a valuable niche in orthogonal synthetic strategies, bridging the gap between highly labile and highly robust silyl ethers. The catalytic role of imidazole is key to the efficiency of the protection step, forming a highly reactive intermediate that facilitates rapid silylation under mild conditions. By understanding the mechanisms, leveraging the provided protocols, and strategically applying its unique stability profile, researchers and drug development professionals can effectively employ the DMIPS protecting group to streamline the synthesis of complex molecules.

References

-

Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

-

Wikipedia. (2023). Silyl ether. [Link]

-

Fu, G. C., & Hoveyda, A. H. (2011). Enantioselective Silyl Protection of Alcohols Promoted by a Combination of Chiral and Achiral Lewis Basic Catalysts. National Institutes of Health. [Link]

-

Martín, S. A., Abidli, I., & Sayari, A. (2025). Proposed activation of silyl chloride by imidazole-based nucleophiles and subsequent alcohol silylation. ResearchGate. [Link]

-

Griesbeck, A. G., & Maptue, N. E. (2023). Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group. National Institutes of Health. [Link]

-

Reddy, B. V. S., et al. (2011). A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol. Organic & Biomolecular Chemistry. [Link]

-

University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]

-

Kumar, A., et al. (2016). A facile chemoselective deprotection of aryl silyl ethers using sodium hydride/DMF and in situ protection of phenol with various groups. RSC Advances. [Link]

-

Organic Chemistry Portal. (2015). Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III) Dihydrate. [Link]

-

The Organic Chemistry Tutor. (2020). 26.02 Silyl Ethers as Protecting Groups. YouTube. [Link]

-

Weidmann, J., et al. (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Frontiers in Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. [Link]

-

Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. [Link]

-

Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. ResearchGate. [Link]

-

Sharma, R. K., et al. (2013). Synthesis and Characterization of Tetrasubstitued Imidazole by Using Silica Supported Catalysis. Der Pharma Chemica. [Link]

-

Kocienski, P. J. (1994). 1.2 Deprotection: The Concept of Orthogonal Sets. In Protecting Groups. [Link]

-

Roy, K., & Ghosh, A. K. (2024). Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health. [Link]

-

LibreTexts Chemistry. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

-

Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]

-

Isidro-Llobet, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ResearchGate. [Link]

-

Raffard, G., et al. (2005). Toward bicelle stability with ether-linked phospholipids: temperature, composition, and hydration diagrams by 2H and 31P solid-state NMR. PubMed. [Link]

-

Coin, I., et al. (2014). 2-Methoxy-4-methylsulfinylbenzyl: a backbone amide safety-catch protecting group for the synthesis and purification of difficult peptide sequences. PubMed. [Link]

-

Hossaini, Z., et al. (2025). Simple and effective synthesis of a novel class of imidazole derivatives in aqueous medium. Authorea. [Link]

-

Lönnberg, H., et al. (2019). Tuning the stability of alkoxyisopropyl protection groups. National Institutes of Health. [Link]

-

Guan, Z., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI. [Link]

-

Taylor, R. J., & Bull, J. A. (2021). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. [Link]

-

Isidro-Llobet, A., et al. (2009). Protecting Groups in Solid-Phase Organic Synthesis. ResearchGate. [Link]

-

Sharma, R. (2018). Michael Addition of Imidazole to , -Unsaturated Carbonyl/Cyano Compound. ResearchGate. [Link]

-

German, K. E., et al. (2021). Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. MDPI. [Link]

-

Edward, J. T., & Stollar, H. (2011). The Basicity of Aliphatic Ethers. ResearchGate. [Link]

-

Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

-

Kumar, M. S., et al. (2023). Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies. National Institutes of Health. [Link]

-

Li, J., et al. (2019). Imidazole Hydrochloride Promoted Synthesis of Nitriles from Aldehydes. ResearchGate. [Link]

-

Padilla, F., et al. (2009). Use of the Nosyl Group as a Functional Protecting Group in Applications of a Michael/Smiles Tandem Process. Semantic Scholar. [Link]

Sources

- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Silyl ether - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Dimethylisopropylsilylimidazole: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(dimethylisopropylsilyl)imidazole (DMIPS-imidazole), a versatile silylating agent employed in organic synthesis. The guide delves into the structural characteristics, synthesis, and multifaceted applications of this reagent, with a particular focus on its role as a robust protecting group for hydroxyl functionalities. Through a detailed exploration of its reactivity, stability, and spectroscopic properties, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge required for the effective utilization of dimethylisopropylsilylimidazole in complex synthetic endeavors. The content is structured to offer not just procedural details but also a deep understanding of the underlying chemical principles, thereby enabling informed decision-making in experimental design and execution.

Introduction: The Role of Silyl Ethers in Modern Organic Synthesis

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield.[1] Silyl ethers are a cornerstone of hydroxyl group protection, valued for their ease of introduction, tunable stability, and mild removal conditions.[2] The reactivity and stability of a silyl ether are primarily dictated by the steric and electronic nature of the substituents on the silicon atom.[3] This allows for a spectrum of silylating agents, from the labile trimethylsilyl (TMS) group to the more robust triisopropylsilyl (TIPS) and tert-butyldiphenylsilyl (TBDPS) groups.[3][4]

1-(Dimethylisopropylsilyl)imidazole, a derivative within this class, offers a unique balance of stability and reactivity, making it an invaluable tool for a wide range of synthetic challenges. This guide will explore the specific attributes of the dimethylisopropylsilyl (DMIPS) protecting group and its imidazole-based delivery system.

The Structure of 1-(Dimethylisopropylsilyl)imidazole

1-(Dimethylisopropylsilyl)imidazole is a heterocyclic organosilicon compound with the chemical formula C8H16N2Si and a molecular weight of 168.32 g/mol .[5] The molecule consists of a dimethylisopropylsilyl group covalently bonded to one of the nitrogen atoms of an imidazole ring.

Figure 1: Chemical structure of 1-(Dimethylisopropylsilyl)imidazole.

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[6] The attachment of the silyl group to the nitrogen atom makes the silicon atom highly electrophilic and susceptible to nucleophilic attack by alcohols, which is the basis of its silylating activity. The isopropyl group, being bulkier than a methyl group, provides a moderate level of steric hindrance, influencing the stability of the resulting silyl ether.

Synthesis of 1-(Dimethylisopropylsilyl)imidazole

Experimental Protocol: General Synthesis of a Silylimidazole

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of imidazole (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).

-

Addition of Silyl Halide: Cool the solution to 0 °C in an ice bath. Add chlorodimethylisopropylsilane (1.0 equivalent) dropwise to the stirred solution via the dropping funnel.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is typically diluted with an inert organic solvent such as diethyl ether and washed with water to remove the imidazole hydrochloride byproduct and DMF. The organic layer is then dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude 1-(dimethylisopropylsilyl)imidazole can be purified by vacuum distillation.

The choice of solvent can influence the reaction rate, with polar aprotic solvents like DMF generally accelerating the reaction.[7]

Spectroscopic Characterization

While a dedicated public database of the complete spectroscopic data for 1-(dimethylisopropylsilyl)imidazole is not available, the expected characteristic signals can be inferred from the analysis of its structural components and data from analogous compounds.

4.1. 1H NMR Spectroscopy

The 1H NMR spectrum is expected to show characteristic signals for the protons of the imidazole ring and the dimethylisopropylsilyl group. The protons on the imidazole ring typically appear in the aromatic region (δ 7-8 ppm). The protons of the methyl groups attached to the silicon atom will appear as a singlet in the upfield region (δ 0.1-0.5 ppm). The methine proton of the isopropyl group will be a septet, and the methyl protons of the isopropyl group will appear as a doublet.

4.2. 13C NMR Spectroscopy

The 13C NMR spectrum will display signals corresponding to the carbon atoms of the imidazole ring and the silyl group. The carbons of the imidazole ring are expected in the range of δ 120-140 ppm. The methyl carbons attached to the silicon will appear at a higher field (δ 0-5 ppm), and the carbons of the isopropyl group will also be in the aliphatic region.

4.3. Infrared (IR) Spectroscopy

The IR spectrum of 1-(dimethylisopropylsilyl)imidazole would likely show characteristic absorption bands for the C-H stretching of the aromatic imidazole ring and the aliphatic silyl group. The C=N and C=C stretching vibrations of the imidazole ring are also expected to be present in the fingerprint region.[8]

4.4. Mass Spectrometry

The mass spectrum (electron ionization) would show the molecular ion peak (M+) and characteristic fragmentation patterns, including the loss of a methyl or isopropyl group from the silicon atom.

Applications in Organic Synthesis: The Dimethylisopropylsilyl (DMIPS) Protecting Group

The primary application of 1-(dimethylisopropylsilyl)imidazole is as a reagent for the introduction of the dimethylisopropylsilyl (DMIPS) protecting group onto hydroxyl functionalities.

5.1. Protection of Alcohols

The silylation of an alcohol with 1-(dimethylisopropylsilyl)imidazole proceeds via nucleophilic attack of the alcohol's oxygen atom on the electrophilic silicon atom of the silylimidazole. The imidazole moiety acts as a good leaving group.

Figure 2: General reaction for the protection of an alcohol with DMIPS-imidazole.

Experimental Protocol: Silylation of a Primary Alcohol

-

Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the primary alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) or DMF.

-

Addition of Reagent: Add 1-(dimethylisopropylsilyl)imidazole (1.1-1.5 equivalents) to the solution.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. For sterically hindered alcohols, the reaction may require heating or the use of a catalyst such as 4-(dimethylamino)pyridine (DMAP).

-

Workup and Purification: Once the reaction is complete, quench with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude silyl ether can be purified by flash column chromatography.

The DMIPS group offers a moderate level of steric bulk, allowing for the selective protection of primary alcohols in the presence of secondary or tertiary alcohols under carefully controlled conditions.

5.2. Stability of the DMIPS Protecting Group

The stability of silyl ethers is a critical factor in their application. The DMIPS group exhibits stability that is intermediate between the more labile TMS group and the more robust TIPS group.

Table 1: Relative Stability of Common Silyl Ethers

| Silyl Group | Abbreviation | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |

| Trimethylsilyl | TMS | 1 | 1 |

| Triethylsilyl | TES | 64 | ~10-100 |

| Dimethylisopropylsilyl | DMIPS | Intermediate | Intermediate |

| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 |

| Triisopropylsilyl | TIPS | 700,000 | ~100,000 |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |

| (Data for DMIPS is inferred to be intermediate based on steric and electronic factors; precise quantitative data is not widely published. Other data is sourced from comparative studies.)[3][4] |

This intermediate stability makes the DMIPS group particularly useful in synthetic strategies where sequential deprotection of different silyl ethers is required. It is generally stable to a range of reaction conditions that would cleave a TMS ether but can be removed under conditions that would leave a TIPS or TBDPS group intact.

5.3. Deprotection of DMIPS Ethers

The cleavage of the DMIPS group can be achieved under various conditions, primarily using fluoride ion sources or acidic conditions.

Experimental Protocol: Fluoride-Mediated Deprotection

-

Reaction Setup: Dissolve the DMIPS-protected alcohol in tetrahydrofuran (THF).

-

Addition of Fluoride Source: Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 M, 1.1-1.5 equivalents).

-

Reaction: Stir the reaction at room temperature and monitor by TLC.

-

Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is washed, dried, and concentrated. The deprotected alcohol can be purified by column chromatography.

Experimental Protocol: Acid-Catalyzed Deprotection

-

Reaction Setup: Dissolve the DMIPS-protected alcohol in a mixture of THF and water.

-

Addition of Acid: Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TsOH).

-

Reaction: Stir the mixture at room temperature. The reaction time will depend on the substrate and the acid used.

-

Workup and Purification: Neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product. The organic extracts are then washed, dried, and concentrated to give the deprotected alcohol, which can be further purified.

The choice of deprotection method will depend on the other functional groups present in the molecule and the overall synthetic strategy.

Mechanistic Insights

6.1. Silylation Mechanism

The silylation of an alcohol with 1-(dimethylisopropylsilyl)imidazole is believed to proceed through a nucleophilic substitution reaction at the silicon center. The imidazole ring acts as a good leaving group, and its departure is facilitated by the formation of the stable imidazolium ion upon protonation by the alcohol.

Figure 3: Proposed mechanism for the silylation of an alcohol with DMIPS-imidazole.

In cases where a less reactive alcohol is used, a catalytic amount of a stronger base like DMAP can be added. DMAP acts as a nucleophilic catalyst, first reacting with the silylimidazole to form a more reactive silylated DMAP intermediate, which is then more readily attacked by the alcohol.[7]

6.2. Deprotection Mechanism

Fluoride-mediated deprotection proceeds via the formation of a hypervalent silicon intermediate due to the high affinity of fluoride for silicon. This weakens the Si-O bond, leading to its cleavage.

Acid-catalyzed deprotection involves the protonation of the ether oxygen, making it a better leaving group. Subsequent nucleophilic attack by water or another nucleophile on the silicon atom leads to the cleavage of the silyl ether.[9]

Safety and Handling

Dimethylisopropylsilylimidazole is a chemical reagent and should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Store the reagent in a cool, dry place away from moisture, as it is sensitive to hydrolysis.

Conclusion

1-(Dimethylisopropylsilyl)imidazole is a valuable and versatile reagent in organic synthesis, primarily for the protection of hydroxyl groups. The dimethylisopropylsilyl (DMIPS) group offers a moderate level of stability, positioning it advantageously between the more labile and more robust silyl ethers. This allows for its strategic use in complex synthetic sequences requiring orthogonal protection strategies. A thorough understanding of its structure, synthesis, reactivity, and the mechanisms of its reactions, as detailed in this guide, is essential for its effective application in research and development.

References

-

Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions. (2015). [Source details not fully available in search results][7]

-

Silylation of alcohols by silyl chloride, N‐methylimidazole and Iodine reagents. (n.d.). [Source details not fully available in search results][10]

-

Silylation - Wikipedia. (n.d.).[11]

-

Silyl Ether Protecting Groups: A Comparative Guide to Stability in Acidic and Basic Media - Benchchem. (n.d.).[3]

-

Kinetics and Mechanism of Enantioselective Cu-Catalyzed Alcohol Silylation - PMC - NIH. (n.d.).[12]

-

H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. (n.d.). [Source details not fully available in search results][13]

-

Mechanistic Investigations of Alcohol Silylation with Isothiourea Catalysts - RSC Publishing. (2021).

-

Alcohol or phenol synthesis by silyl ether cleavage - Organic Chemistry Portal. (n.d.).[14]

-

Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs - PMC - NIH. (n.d.).[1]

-

Synthesis and Characterization of Tetrasubstitued Imidazole by Using Silica Supported Catalysis - Der Pharma Chemica. (n.d.).[15]

-

Application Notes and Protocols: Deprotection of Triisopropylsilyl (TIPS) Ethers - Benchchem. (n.d.).[16]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). (n.d.).

-

Deprotection of Silyl Ethers - Gelest Technical Library. (n.d.).[17]

-

Imidazole | C3H4N2 | CID 795 - PubChem - NIH. (n.d.).[4]

-

Efficient and Selective Protection of Alcohols and Phenols with Triisopropylsilyl Chloride/Imidazole Using Microwave Irradiation - ResearchGate. (2000).[18]

-

Imidazole synthesis - Organic Chemistry Portal. (n.d.).[19]

-

Protecting Groups For Alcohols - Master Organic Chemistry. (2015).[9]

-

A practical synthesis of 1-[3-(trimethoxysilyl)propyl]-1H-imidazole | Request PDF - ResearchGate. (n.d.).[2]

-

IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. - ResearchGate. (n.d.).[8]

-

Crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole - PMC - NIH. (n.d.).[20]

-

1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry. (n.d.).

-

1-(Dimethylisopropylsilyl)imidazole [Dimethylisopropylsilylating agent - Chem-Impex. (n.d.).[5]

-

FTIR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d)... - ResearchGate. (n.d.).[21]

-

Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich. (n.d.).

-

A Facile Chemoselective Deprotection of Aryl Silyl Ethers Using Sodium Hydride/DMF and in situ Protection of Phenol with Various Groups. - ResearchGate. (n.d.).[22]

-

Simple and effective synthesis of a novel class of imidazole derivatives in aqueous medium. (2025).

-

1-(Dimethylisopropylsilyl)imidazole 81452-04-2 | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.).[23]

-

Imidazole, TMS derivative - the NIST WebBook. (n.d.).[24]

-

Imidazole(288-32-4) 1H NMR spectrum - ChemicalBook. (n.d.).[25]

-

1H-Imidazole - the NIST WebBook - National Institute of Standards and Technology. (n.d.).[26]

-

Chemical structure of imidazole | Download Scientific Diagram - ResearchGate. (n.d.).[27]

-

A Novel and Convenient Chemoselective Deprotection Method for Both Silyl and Acetyl Groups on Acidic Hydroxyl Groups Such as Phenol and Carboxylic Acid by Using a Nitrogen Organic Base, 1,1,3,3-Tetramethylguanidine - ResearchGate. (n.d.).[28]

-

One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.).[29]

-

1H-Imidazole, 1,2-dimethyl- - the NIST WebBook. (n.d.).[30]

-

Imidazole - Wikipedia. (n.d.).[6]

-

Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole | Request PDF - ResearchGate. (n.d.).[31]

-

TBMDS Protection of a Phenol going way over expected time? - ResearchGate. (2019).[32]

-

Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry - PMC - NIH. (2020).[33]

-

FTIR spectra of Imidazole. | Download Scientific Diagram - ResearchGate. (n.d.).[34]]

Sources

- 1. Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Imidazole - Wikipedia [en.wikipedia.org]

- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. Silylation - Wikipedia [en.wikipedia.org]

- 12. Kinetics and Mechanism of Enantioselective Cu-Catalyzed Alcohol Silylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 18. researchgate.net [researchgate.net]

- 19. Imidazole synthesis [organic-chemistry.org]

- 20. Crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. 1-(Dimethylisopropylsilyl)imidazole | 81452-04-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 24. Imidazole, TMS derivative [webbook.nist.gov]

- 25. Imidazole(288-32-4) 1H NMR [m.chemicalbook.com]

- 26. 1H-Imidazole [webbook.nist.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. asianpubs.org [asianpubs.org]

- 30. 1H-Imidazole, 1,2-dimethyl- [webbook.nist.gov]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism and Application of Dimethylisopropylsilylimidazole

This guide provides a comprehensive technical overview of 1-(Dimethylisopropylsilyl)imidazole (DMIS-imidazole), a versatile silylating agent employed in organic synthesis for the protection of hydroxyl groups. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core mechanism of action, kinetic considerations, substrate selectivity, and practical applications, underpinned by field-proven insights and established protocols.

Introduction: The Strategic Role of Silyl Ethers in Synthesis

In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving desired molecular architectures. Hydroxyl groups, ubiquitous in natural products and pharmaceutical intermediates, are often masked to prevent unwanted side reactions. Silyl ethers are among the most widely utilized protecting groups for alcohols due to their ease of installation, tunable stability under a wide range of reaction conditions, and reliable cleavage under specific protocols.[1]

The dimethylisopropylsilyl (DMIS) group offers a unique balance of steric bulk and electronic properties, positioning it as a valuable tool for selective protection. This guide focuses on the use of 1-(Dimethylisopropylsilyl)imidazole as the reagent for introducing the DMIS protecting group, exploring its mechanistic nuances and practical utility.[2]

Core Mechanism of Action: Silylation via DMIS-imidazole

The primary function of DMIS-imidazole is to convert an alcohol (R-OH) into a dimethylisopropylsilyl ether (R-O-DMIS). The reaction proceeds through a nucleophilic substitution at the silicon center, where the alcohol acts as the nucleophile and the imidazole moiety serves as an excellent leaving group.

The overall transformation can be summarized as follows: R-OH + (i-Pr)Me₂Si-Imidazole → R-O-SiMe₂(i-Pr) + Imidazole

The mechanism is significantly enhanced by the presence of a base, which deprotonates the alcohol to form a more potent alkoxide nucleophile. However, DMIS-imidazole is a highly reactive silylating agent, and the reaction can often proceed without an additional base, as the imidazole byproduct can act as a proton scavenger. The core mechanistic pathway involves the following key steps:

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic silicon atom of DMIS-imidazole.

-

Transition State Formation: A pentacoordinate silicon intermediate or transition state is formed. The geometry of this transition state is sensitive to steric hindrance around both the alcohol and the silicon atom.

-

Leaving Group Departure: The imidazole ring is expelled as a neutral molecule, a process facilitated by its stability and ability to act as a good leaving group.[3] The protonated imidazole is subsequently formed.

Below is a diagram illustrating the fundamental mechanism of silylation.

Sources

synthesis of dimethylisopropylsilylimidazole

An In-Depth Technical Guide to the Synthesis of Dimethylisopropylsilylimidazole

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the , a versatile silylating agent with significant applications in modern organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the underlying principles, a detailed experimental protocol, and the critical parameters for successful synthesis.

Introduction: The Strategic Importance of Silylimidazoles in Synthesis

Silyl-protected imidazoles are a cornerstone of synthetic chemistry, primarily utilized for the introduction of silyl protecting groups onto sensitive functionalities, most notably alcohols. The N-Si bond in these reagents is highly activated, making them potent silyl donors. The choice of the silyl group is critical and is dictated by the desired stability and the specific conditions required for its eventual removal.

The dimethylisopropylsilyl (DMIPS) group offers a unique balance of steric hindrance and electronic properties. It is more stable to acidic conditions than the more common trimethylsilyl (TMS) group, yet it can be readily cleaved under standard fluoride-mediated conditions. Dimethylisopropylsilylimidazole, therefore, emerges as a valuable reagent for the selective protection of hydroxyl groups in complex molecules, a frequent challenge in pharmaceutical synthesis and natural product chemistry.

Proposed Reaction Mechanism: Nucleophilic Substitution at Silicon

The formation of dimethylisopropylsilylimidazole proceeds via a nucleophilic substitution reaction at the silicon center of dimethylisopropylsilyl chloride. The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of the imidazole ring on the electrophilic silicon atom. This is followed by the departure of the chloride leaving group and deprotonation of the imidazolium intermediate.

The reaction mechanism can be visualized as follows:

Caption: Proposed mechanism for the .

To drive this reaction to completion, a base is often employed to neutralize the hydrogen chloride (HCl) generated. In the absence of an external base, a second equivalent of imidazole can serve this purpose, though this reduces the overall atom economy. The use of a non-nucleophilic tertiary amine, such as triethylamine, is a common and efficient strategy.

Experimental Protocol: A Step-by-Step Guide

This protocol is based on established methods for the synthesis of analogous N-silylimidazoles.[1] All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) due to the moisture sensitivity of the silyl chloride and the final product.[2]

Materials and Reagents

-

Imidazole

-

Dimethylisopropylsilyl chloride

-

Triethylamine (Et₃N)

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment

-

Round-bottom flask equipped with a magnetic stir bar

-

Addition funnel

-

Reflux condenser

-

Inert gas supply (N₂ or Ar)

-

Distillation apparatus

Workflow Diagram

Caption: Experimental workflow for the .

Procedure

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve imidazole (1.0 eq) in anhydrous diethyl ether or THF under a nitrogen atmosphere.

-

Addition of Base: Add triethylamine (1.1 eq) to the stirring solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Silyl Chloride: Add dimethylisopropylsilyl chloride (1.0 eq) dropwise to the cooled solution via the addition funnel over 30 minutes. A white precipitate of triethylamine hydrochloride will form.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for an additional 2-4 hours.

-

Work-up: Filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove the triethylamine hydrochloride salt. Wash the filter cake with a small amount of anhydrous diethyl ether or THF.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude dimethylisopropylsilylimidazole by vacuum distillation.

Data Presentation: Reaction Parameters and Expected Outcomes

| Parameter | Value/Description | Rationale |

| Imidazole | 1.0 eq | Limiting reagent |

| Dimethylisopropylsilyl Chloride | 1.0 eq | Stoichiometric amount |

| Triethylamine | 1.1 eq | Acts as an HCl scavenger to drive the reaction to completion. A slight excess ensures full neutralization. |

| Solvent | Anhydrous Et₂O or THF | Provides a suitable reaction medium and is easily removed. |

| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermicity of the reaction. |

| Reaction Time | 2-4 hours | Typically sufficient for complete reaction. |

| Expected Yield | >85% | Based on analogous preparations of silylimidazoles. |

| Appearance | Colorless to pale yellow liquid | Typical for silylimidazoles.[2] |

| Purity | >95% after distillation | Vacuum distillation is an effective purification method for this class of compounds. |

Characterization: Confirming the Structure

The identity and purity of the synthesized dimethylisopropylsilylimidazole can be confirmed using standard spectroscopic techniques.

-

¹H NMR (CDCl₃):

-

Signals corresponding to the imidazole protons.

-

A septet for the isopropyl CH proton.

-

A doublet for the isopropyl CH₃ protons.

-

A singlet for the dimethylsilyl CH₃ protons.

-

-

¹³C NMR (CDCl₃):

-

Distinct signals for the carbons of the imidazole ring.

-

Signals for the isopropyl and dimethylsilyl carbons.

-

-

²⁹Si NMR (CDCl₃):

-

A characteristic signal for the silicon atom, which will provide definitive evidence of N-silylation.

-

-

FT-IR (neat):

-

Absence of a broad N-H stretch (from imidazole).

-

Characteristic C-H, C=N, and Si-C stretches.

-

Conclusion

The is a straightforward and high-yielding process that provides access to a valuable silylating agent. The protocol outlined in this guide, based on well-established principles of silylation chemistry, offers a reliable method for its preparation. Proper handling under anhydrous conditions is paramount to the success of this synthesis. The resulting reagent is a powerful tool for the protection of alcohols and other sensitive functional groups in a variety of synthetic applications.

References

-

ResearchGate. (n.d.). Proposed activation of silyl chloride by imidazole-based nucleophiles... Retrieved from [Link]

-

ResearchGate. (n.d.). A New Reagent System for Efficient Silylation of Alcohols: Silyl Chloride– N-Methylimidazole–Iodine. Retrieved from [Link]

-

Organic Letters. (2013). Nucleophilic Addition of α-(Dimethylsilyl)nitriles to Aldehydes and Ketones. Retrieved from [Link]

-

Organic Letters. (2010). Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate. Retrieved from [Link]

-

ResearchGate. (2018). N-(Trimethylsilyl)imidazole. Retrieved from [Link]

-

YouTube. (2020). SN1 SN2 E1 E2 Reactions. Retrieved from [Link]

-

PubMed. (2012). Preparation, purification, and characterization of aminopropyl-functionalized silica sol. Retrieved from [Link]

-

PubMed. (n.d.). N-unsubstituted Imidazoles: Design, Synthesis, and Antimicrobial Evaluation. Retrieved from [Link]

-

ACS Catalysis. (n.d.). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (n.d.). Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides, benzimidazoles and quinazolinones. Retrieved from [Link]

- Google Patents. (n.d.). CN102718789A - Preparation process of trimethylsilylimidazole.

Sources

An In-depth Technical Guide to the Steric Hindrance of the Dimethylisopropylsilyl (DMIPS) Group

Abstract

In the intricate field of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and chemo-selectivity. Silyl ethers are a cornerstone of hydroxyl protection strategies, offering a tunable range of stability and reactivity.[1] This technical guide provides an in-depth analysis of the dimethylisopropylsilyl (DMIPS) group, a silyl ether of intermediate steric bulk and stability. We will explore the fundamental principles governing its reactivity, its position within the broader family of silyl ethers, and its strategic application in complex molecular synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the DMIPS group to overcome synthetic challenges.

The Principle of Steric Hindrance in Silyl Ether Stability

The utility of silyl ethers as protecting groups stems from their predictable stability, which is primarily dictated by the steric environment around the central silicon atom.[2] Steric hindrance is a phenomenon where the size of atomic groups physically obstructs the path of incoming reagents, thereby slowing down or preventing a chemical reaction.[3][4] In the context of silyl ethers, bulky alkyl substituents on the silicon atom shield the silicon-oxygen (Si-O) bond from nucleophilic or electrophilic attack.[5] This steric protection is the single most significant factor determining the stability of a silyl ether towards cleavage conditions, such as acid- or fluoride-mediated hydrolysis.[2]

The general hierarchy of stability among common silyl ethers is a direct consequence of the increasing size of the substituents on the silicon atom. Larger, more branched groups confer greater stability.[1][6]

The Dimethylisopropylsilyl (DMIPS) Group: A Profile

The DMIPS group, with its two methyl groups and one isopropyl group attached to the silicon atom, occupies a strategic position in the stability spectrum of silyl ethers. Its precursor, chloro(dimethyl)isopropylsilane (DMIPSCl), is a liquid with a boiling point of 109-110 °C.

The stability of DMIPS ethers has been established relative to other common silyl ethers. Under acidic hydrolysis conditions, the relative stability follows the order: TMS < DMIPS ≈ TES < TBDPS ≈ TBS < TIPS.[7]

This intermediate stability is the key to its utility. It is significantly more robust than a trimethylsilyl (TMS) ether, yet it can be cleaved under conditions that would leave more sterically hindered groups like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers intact.[7][8] This allows for orthogonal protection strategies in molecules bearing multiple hydroxyl groups of varying reactivity.

Data Presentation: Comparative Stability of Silyl Ethers

The following table summarizes the relative stability of various silyl ethers under acidic conditions, providing a quantitative framework for selecting the appropriate protecting group.

| Silyl Ether | Abbreviation | Structure | Relative Rate of Acidic Cleavage (vs. TMS) |

| Trimethylsilyl | TMS | -Si(CH₃)₃ | 1[2] |

| Triethylsilyl | TES | -Si(CH₂CH₃)₃ | 64[2] |

| Dimethylisopropylsilyl | DMIPS | **-Si(CH₃)₂(CH(CH₃)₂) ** | ~60-70 (similar to TES)[7] |

| tert-Butyldimethylsilyl | TBDMS / TBS | -Si(CH₃)₂(C(CH₃)₃) | 20,000[6] |

| Triisopropylsilyl | TIPS | -Si(CH(CH₃)₂)₃ | 700,000[6] |

| tert-Butyldiphenylsilyl | TBDPS | -Si(Ph)₂(C(CH₃)₃) | 5,000,000[6] |

Note: The relative rate for DMIPS is an estimation based on its documented stability being similar to TES.

Synthesis and Deprotection of DMIPS Ethers

The installation and removal of the DMIPS group follow well-established protocols for silyl ethers, with considerations for its specific steric profile.

Protection of Alcohols as DMIPS Ethers

The formation of a DMIPS ether is typically achieved by reacting an alcohol with chloro(dimethyl)isopropylsilane (DMIPSCl) in the presence of a base.[6] The most common and reliable method is the Corey protocol, which utilizes imidazole as a base in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6]

The causality of this reaction is straightforward: imidazole acts as both a base to deprotonate the alcohol, increasing its nucleophilicity, and as a nucleophilic catalyst that activates the silyl chloride. For sterically demanding alcohols, a more reactive silylating agent like dimethylisopropylsilyl triflate (DMIPSOTf) in combination with a non-nucleophilic hindered base such as 2,6-lutidine may be required to drive the reaction to completion.[6]

// Nodes Start [label="Alcohol (R-OH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="DMIPSCl\n+ Imidazole\n(in DMF)", shape=parallelogram, fillcolor="#FFFFFF", fontcolor="#202124"]; Reaction [label="Silylation Reaction", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="DMIPS Ether\n(R-O-DMIPS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n& Purification", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Final [label="Protected Alcohol", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Reaction [color="#5F6368"]; Reagents -> Reaction [color="#5F6368"]; Reaction -> Product [label="Forms Si-O bond", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Product -> Workup [color="#5F6368"]; Workup -> Final [color="#5F6368"]; } dot Figure 2: General workflow for the protection of an alcohol as a DMIPS ether.

Deprotection of DMIPS Ethers

The cleavage of the DMIPS group can be accomplished using either fluoride-based reagents or acidic conditions. The choice of method depends on the overall functional group tolerance of the substrate.[7]

-

Fluoride-Mediated Deprotection: This is the most common method for removing silyl ethers.[9] Reagents like tetrabutylammonium fluoride (TBAF) in a solvent such as tetrahydrofuran (THF) are highly effective. The driving force for this reaction is the formation of the exceptionally strong silicon-fluorine (Si-F) bond, which is energetically highly favorable.[10] For substrates sensitive to the basicity of TBAF, milder fluoride sources like HF-pyridine or triethylamine trihydrofluoride (Et₃N·3HF) can be employed.[9]

-

Acid-Catalyzed Deprotection: DMIPS ethers can be cleaved under acidic conditions, typically using a mixture of acetic acid, THF, and water.[10] Due to its intermediate stability, the conditions required are milder than those needed for TBDMS or TIPS ethers but more stringent than for TMS ethers. This differential stability is the foundation for selective deprotection strategies.

Experimental Protocols

The following protocols are provided as self-validating systems for the reliable application of the DMIPS protecting group.

Protocol 1: Protection of a Primary Alcohol using DMIPSCl

Objective: To protect a primary alcohol (e.g., benzyl alcohol) as its corresponding DMIPS ether.

Materials:

-

Benzyl alcohol

-

Chloro(dimethyl)isopropylsilane (DMIPSCl)

-

Imidazole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of benzyl alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF at 0 °C under an inert atmosphere (N₂ or Ar), add DMIPSCl (1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-6 hours.[1]

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

Extract the product with ethyl acetate (3 x volume of aqueous phase).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure DMIPS ether.

Protocol 2: Fluoride-Mediated Deprotection of a DMIPS Ether

Objective: To cleave a DMIPS ether to regenerate the parent alcohol.

Materials:

-

DMIPS-protected alcohol

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the DMIPS-protected alcohol (1.0 eq) in anhydrous THF under an inert atmosphere.

-

Add the 1.0 M solution of TBAF in THF (1.1 eq) dropwise at room temperature.

-

Stir the solution for 1-4 hours, monitoring the reaction by TLC.[1]

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate (3 x volume of aqueous phase).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude alcohol by flash column chromatography if necessary.

Conclusion

The dimethylisopropylsilyl (DMIPS) group is a valuable tool in the arsenal of the synthetic chemist. Its intermediate steric bulk provides a stability profile that bridges the gap between the more labile (e.g., TES) and the highly robust (e.g., TBDMS, TIPS) silyl ethers. This unique characteristic enables sophisticated, multi-stage protection and deprotection strategies that are critical for the efficient synthesis of complex natural products, pharmaceuticals, and advanced materials. By understanding the principles of steric hindrance that govern its reactivity, researchers can confidently deploy the DMIPS group to navigate challenging synthetic pathways and achieve their molecular design goals.

References

-

BenchChem. (n.d.). Silyl Ether Protecting Groups: A Comparative Guide to Stability in Acidic and Basic Media. Retrieved from BenchChem website.[1]

-

BenchChem. (n.d.). The Bedrock of Protection: A Technical Guide to Silyl Ether Stability in Organic Synthesis. Retrieved from BenchChem website.[2]

-

Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library.[7]

-

Chem-Station. (2014, March 8). Silyl Protective Groups. Retrieved from Chem-Station International Edition.[10]

-

Wikipedia contributors. (n.d.). Silyl ether. In Wikipedia, The Free Encyclopedia.[6]

-

Caddick, S., et al. (2012). Selective Deprotection of Silyl Ethers. Request PDF on ResearchGate.[8]

-

Sigma-Aldrich. (n.d.). Chloro(dimethyl)isopropylsilane 97%. Retrieved from Sigma-Aldrich website.

-

RSC Publishing. (n.d.). A facile chemoselective deprotection of aryl silyl ethers using sodium hydride/DMF and in situ protection of phenol with various groups. RSC Advances.

-

MDPI. (n.d.). Poly(silyl ether)s as Degradable and Sustainable Materials: Synthesis and Applications. Polymers.[11]

-

RSC Publishing. (n.d.). A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol. Organic & Biomolecular Chemistry.

-

FasterCapital. (n.d.). The Concept Of Steric Hindrance In Chemistry. Retrieved from FasterCapital website.[3]

-

Organic Chemistry Portal. (2015). Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III) Dihydrate. Synthesis.[12]

-

Georganics. (n.d.). Propyl ether - preparation and application. Retrieved from Georganics website.[13]

-

A-Level Chemistry. (2023, July 29). Understanding Steric Effects: Impact on Molecular Structure and Reactivity. Retrieved from alevelchemistry.co.uk.[4]

-

BenchChem. (n.d.). Application Notes and Protocols: Deprotection of Triisopropylsilyl (TIPS) Ethers. Retrieved from BenchChem website.[9]

-

Chemistry Learner. (n.d.). Steric Hindrance: Definition, Factors, & Examples. Retrieved from chemistrylearner.com.[14]

-

BenchChem. (n.d.). Technical Support Center: Steric Hindrance Effects in Chloro(isopropyl)silane Reactions. Retrieved from BenchChem website.[5]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fastercapital.com [fastercapital.com]

- 4. Topics in Organic Chemistry: Understanding Steric Effects: Impact on Molecular Structure and Reactivity [chemistrywithdrsantosh.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Silyl ether - Wikipedia [en.wikipedia.org]

- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 11. mdpi.com [mdpi.com]

- 12. Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III) Dihydrate [organic-chemistry.org]

- 13. Propyl ether - preparation and application - Georganics [georganics.sk]

- 14. Steric Hindrance: Definition, Factors, & Examples [chemistrylearner.com]

electronic effects of dimethylisopropylsilyl group

An In-Depth Technical Guide to the Electronic Effects of the Dimethylisopropylsilyl Group

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dimethylisopropylsilyl (DMIPS) group is a versatile functional group in organic chemistry, prized for its unique combination of steric bulk and electronic properties. This guide provides a comprehensive analysis of the electronic effects of the DMIPS group, offering a deep dive into its inductive and hyperconjugative effects, and how these properties are quantified and exploited in synthesis and materials science. We will explore the underlying principles that govern its reactivity, supported by experimental data, detailed protocols, and computational insights. This document is intended to serve as a valuable resource for researchers leveraging silicon-based moieties to solve complex chemical challenges.

Introduction: The Role of Silyl Groups in Modern Chemistry

Silyl groups are indispensable tools in contemporary organic chemistry, most commonly employed as protecting groups for alcohols due to their ease of installation and selective removal under mild conditions.[1][2] The versatility of silyl ethers stems from the ability to tune their steric and electronic properties by varying the substituents on the silicon atom.[3] Common examples include trimethylsilyl (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBS/TBDMS), tert-butyldiphenylsilyl (TBDPS), and triisopropylsilyl (TIPS).[4] The dimethylisopropylsilyl (DMIPS) group, while less common than some of its counterparts, offers a distinct profile that can be advantageous in specific applications. Understanding the nuanced electronic effects of the DMIPS group is crucial for its effective deployment in multi-step synthesis and the design of novel functional materials.

Fundamental Electronic Properties of the Dimethylisopropylsilyl Group

The electronic character of a silyl group is a composite of several factors, primarily inductive effects and, in certain contexts, hyperconjugation. These effects dictate the electron density at the silicon atom and, by extension, its influence on the rest of the molecule.

Inductive Effect (σ-donation)

Silicon is more electropositive than carbon, leading to polarized carbon-silicon bonds. This results in a net inductive electron-donating effect from the silyl group to the atom it is attached to. The magnitude of this donation is influenced by the alkyl groups on the silicon. While the isopropyl group in DMIPS is more electron-donating than a methyl group, the overall inductive effect is a complex interplay of the substituents. The polarity of the Si-C bond contributes to the overall electron-donating nature of silyl groups.

Hyperconjugation (σ-π and σ-σ interactions)*

Hyperconjugation involving silyl groups can be a significant factor, particularly in systems with adjacent π-systems or carbocations. The σ-electrons of the Si-C bonds can interact with empty p-orbitals or π*-antibonding orbitals, leading to electron delocalization and stabilization. While often discussed in the context of α-silyl carbocation stabilization, these effects also modulate the electronic properties of silyl-substituted aromatic systems and alkenes.

The Role of d-orbitals

Historically, the involvement of silicon's empty d-orbitals in bonding and resonance was a topic of discussion. However, modern computational studies suggest that the contribution of d-orbitals to the electronic effects of silyl groups is minimal. The observed phenomena are better explained by inductive and hyperconjugative effects.

Quantifying the Electronic Effects: Experimental and Computational Approaches

To move from a qualitative understanding to a quantitative one, chemists employ a variety of experimental and computational techniques to probe the electronic influence of substituents.

Hammett and Taft Parameters

Experimental Protocol: Determination of Hammett σp Constant for the DMIPS Group

This protocol outlines the synthesis of 4-(dimethylisopropylsilyl)benzoic acid and the subsequent measurement of its pKa to determine the Hammett σp constant.

Part A: Synthesis of 4-(Dimethylisopropylsilyl)benzoic Acid

-

Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine and gently heat to activate the magnesium. Add a solution of 4-bromobenzoic acid (1.0 eq) in anhydrous THF via the dropping funnel. Maintain a gentle reflux until the magnesium is consumed.

-

Silylation: Cool the Grignard solution to 0 °C. Add a solution of chlorodimethylisopropylsilane (1.1 eq) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Workup and Purification: Quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4-(dimethylisopropylsilyl)benzoic acid.

Part B: pKa Determination

-

Titration: Prepare a 0.01 M solution of the synthesized benzoic acid in a 50:50 ethanol/water mixture. Titrate this solution with a standardized 0.01 M NaOH solution, monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pH at the half-equivalence point corresponds to the pKa of the acid.

-

Calculation of σp: Use the Hammett equation: σp = (pKa(unsubstituted) - pKa(substituted)).

Diagram: Workflow for Hammett Constant Determination

Caption: Interplay of steric and electronic effects on silyl ether stability.

Modulation of Reactivity in Neighboring Functional Groups

The introduction of a DMIPS group can electronically influence the reactivity of nearby functional groups. For instance, in carbohydrate chemistry, the electronic nature of silyl protecting groups can affect the reactivity and stereoselectivity of glycosylation reactions. [4]An O-silyl group is generally less electron-withdrawing than an O-benzyl group, which can lead to more reactive glycosyl donors. [4]

Applications in Drug Development and Materials Science

The "silicon switch," where a carbon atom in a drug candidate is replaced by a silicon atom, is a strategy used to modulate metabolic stability, lipophilicity, and potency. The electronic effects of the substituents on the silicon atom are critical in this context. The DMIPS group, with its specific electronic and steric profile, could be employed to fine-tune the properties of a silicon-containing drug molecule.

In materials science, the electronic properties of silyl groups are exploited in the design of organic semiconductors and other functional materials. The ability of silyl groups to influence frontier molecular orbital energies and solid-state packing makes them valuable tools for tuning the optoelectronic properties of these materials.

Conclusion

The dimethylisopropylsilyl group possesses a unique set of electronic properties that arise from the interplay of inductive and hyperconjugative effects. Its electron-donating nature, combined with its moderate steric bulk, makes it a valuable tool in the arsenal of the synthetic chemist. A thorough understanding of these electronic effects, quantified through experimental and computational methods, is essential for the rational design of synthetic routes and the development of new functional molecules and materials. This guide has provided a comprehensive overview of the core principles governing the electronic behavior of the DMIPS group, offering both theoretical insights and practical considerations for its application in research and development.

References

-

ResearchGate. (n.d.). Steric Effects of Silyl Groups | Request PDF. Retrieved from [Link]

- Leng, M., Yang, Z., Cao, H., & Lu, X. (2020). Study of Electronic Effect in Organic Reactions Introduction. International Journal of New Developments in Engineering and Society, 4(1), 28-32.

- Oscarson, S. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 133-143.

- Thorley, K. J., Benford, M., Song, Y., Parkin, S. R., Risko, C., & Anthony, J. E. (2021). What is special about silicon in functionalised organic semiconductors?.

-

University of Sheffield. (n.d.). 29Si NMR. Retrieved from [Link]

- Gorelsky, S. I., & Lever, A. B. P. (2012). A comparative computational study of the electronic properties of planar and buckled silicene. arXiv preprint arXiv:1201.1164.

- Chen, C. H., et al. (2022). Stereo-electronic effect of the perfluoropropyl group on the solid-state molecular packing of isomeric dibenzo[a,c]phenazine der. CrystEngComm, 24(6), 1169-1176.

-

Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

- Scheidt, K. A., & Lettan, R. B., II. (2006). Dimethyl(1-oxopropyl)phenylsilane. Organic Syntheses, 83, 203.

-

ResearchGate. (n.d.). Diisopropylsilyl ether formation and subsequent Pauson-Khand reactions. Retrieved from [Link]

- Chen, C. H., et al. (2022).

- Edwards, M. G., Paxton, R. J., Pugh, D. S., Whitwood, A. C., & Taylor, R. J. K. (2008).

-

American Chemical Society. (n.d.). Organosilicon Chemistry. Retrieved from [Link]

- Corminboeuf, C., Heine, T., & Weber, J. (2002). 29Si NMR chemical shifts of silane derivatives. Chemical Physics Letters, 357(1-2), 1-7.

-

Chad's Prep. (2018, September 20). 13.3 Synthesis and Reactions of Ethers [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Structural and Electronic Properties of Small Silsesquioxanes: A DFT Study. Retrieved from [Link]

-

ResearchGate. (n.d.). Electron Impact Ionization of Organic Silicon Compounds | Request PDF. Retrieved from [Link]

-

Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]

- Demchenko, A. V., et al. (2020).

-

Organic Syntheses. (n.d.). 1-Chloro-1-[(dimethyl)phenylsilyl]hexane. Retrieved from [Link]

-

ResearchGate. (n.d.). The 29 Si NMR chemical shifts of selected chemical species | Download Table. Retrieved from [Link]

-

ResearchGate. (n.d.). Hammett plot of the equilibrium constants for the reaction between.... Retrieved from [Link]

-

Hebei Guangxing Chemical Technology Co., Ltd. (n.d.). The Role of DHP Protecting Group in Organic Synthesis. Retrieved from [Link]

-

MDPI. (n.d.). Digging SiC Semiconductor Efficiency for Trapping Main Group Metals in Cell Batteries: Application of Computational Chemistry by Mastering the Density Functional Theory Study. Retrieved from [Link]

-

Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Reactions of methylene with ethers. Part 1.—Dimethyl ether, methyl ethyl ether, methyl n-propyl ether, methyl-isopropyl ether, methyl-t-butyl ether and tetrahydrofuran. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Preparation of a Diisopropylselenophosphoramide Catalyst and its Use in Enantioselective Sulfenoetherification. Retrieved from [Link]

-

MDPI. (n.d.). Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 29 Si NMR chemical shifts variations in organically modifies silanes. Retrieved from [Link]

- Showell, G. A., & Mills, J. S. (2024). The role of silicon in drug discovery: a review. RSC Medicinal Chemistry, 15(7), 1466-1487.

-

Gelest. (n.d.). Silicon-Based Protecting Agents. Retrieved from [Link]

- Yildiz, C. B., & Azizoglu, A. (2014). Substituent and Solvent Effects on the Electronic and Structural Properties of Silacyclopropylidenoids. Revista de la Sociedad Química de México, 58(4), 363-370.

-

Pascal-Man. (n.d.). Si NMR Some Practical Aspects. Retrieved from [Link]

-

Science.gov. (n.d.). hammett substituent constants: Topics by Science.gov. Retrieved from [Link]

-

MDPI. (n.d.). Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 18.2: Preparing Ethers. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Studying the electronic properties of SiO2/GO/Pb3O4/Bi2O3 composite structure. Retrieved from [Link]

-

TMP Chem. (2021, May 5). 27.04 A Survey of Hammett Substituent Constants [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Comparison of Hammett constants (s para) of various functional groups.... Retrieved from [Link]

Sources

- 1. Silyl ether - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Silicon-Based Protecting Agents - Gelest [technical.gelest.com]

- 4. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hammett equation - Wikipedia [en.wikipedia.org]

protocol for DMIPS protection of primary alcohols

Application Note & Protocol

Topic: Selective Protection of Primary Alcohols Using Dimethylisopropylsilyl (DMIPS) Ether

Abstract